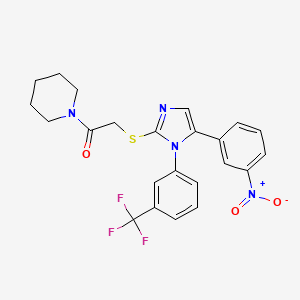
2-((5-(3-Nitrophenyl)-1-(3-(Trifluormethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(Piperidin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound distinguished by its unique structural features and potential applications across various scientific fields. This article will delve into its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is utilized as a building block for more complex molecules, especially in the synthesis of pharmacologically active agents.
Biology
Its structural motifs allow for interactions with biological macromolecules, making it a valuable probe in biochemical assays.
Medicine
The compound's potential as a therapeutic agent is being explored in various domains, including oncology and neurology, owing to its ability to modulate specific biological pathways.
Industry
In industrial applications, it serves as an intermediate in the synthesis of agrochemicals and specialty materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step reactions starting with the formation of the imidazole core. Key starting materials include 3-nitroaniline, trifluoromethylbenzene, and piperidine, which undergo sequential nitration, bromination, and thiolation to yield the final product. Reaction conditions involve specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the compound's production is scaled up using continuous flow reactors that facilitate precise control over reaction parameters. Advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its purest form, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The nitro group can be reduced to an amine group under specific conditions.
Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Addition: : The imidazole ring can engage in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents include hydrogen donors for reduction, electrophiles for substitution, and nucleophiles for addition reactions. Typical conditions involve controlled pH, temperature, and the use of specific catalysts to drive the reactions efficiently.
Major Products
Major products from these reactions include reduced amines, substituted aromatic compounds, and various nucleophilic addition products.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its imidazole core is crucial for binding to active sites, while the nitro and trifluoromethyl groups enhance its affinity and specificity. These interactions lead to the modulation of signaling pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other imidazole derivatives, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its trifluoromethyl group, which imparts enhanced stability and lipophilicity.
List of Similar Compounds
2-((5-(3-nitrophenyl)-1-(2,4-dimethylphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
2-((5-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
2-((5-(3-nitrophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Eigenschaften
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)17-7-5-8-18(13-17)29-20(16-6-4-9-19(12-16)30(32)33)14-27-22(29)34-15-21(31)28-10-2-1-3-11-28/h4-9,12-14H,1-3,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWVYWTWRDIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
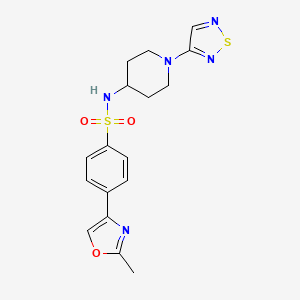
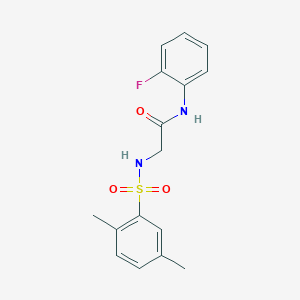
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

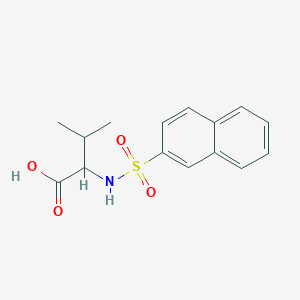


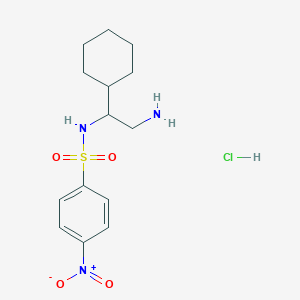
![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2459346.png)
![2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
